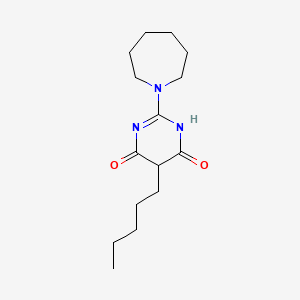
2-(Azepan-1-yl)-5-pentylpyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepan-1-yl)-5-pentylpyrimidine-4,6(1H,5H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-5-pentylpyrimidine-4,6(1H,5H)-dione typically involves the reaction of a pyrimidine precursor with an azepane derivative. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized for cost-effectiveness and environmental sustainability, including the recycling of solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-yl)-5-pentylpyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Possible applications in the development of pharmaceuticals targeting specific diseases.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)-5-pentylpyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)-5-pentylpyrimidine-4,6(1H,5H)-dione: Similar structure with a piperidine ring instead of an azepane ring.
2-(Morpholin-1-yl)-5-pentylpyrimidine-4,6(1H,5H)-dione: Contains a morpholine ring instead of an azepane ring.
Uniqueness
2-(Azepan-1-yl)-5-pentylpyrimidine-4,6(1H,5H)-dione is unique due to the presence of the azepane ring, which may confer specific chemical and biological properties not found in similar compounds with different ring structures.
Properties
CAS No. |
61280-38-4 |
|---|---|
Molecular Formula |
C15H25N3O2 |
Molecular Weight |
279.38 g/mol |
IUPAC Name |
2-(azepan-1-yl)-5-pentyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C15H25N3O2/c1-2-3-6-9-12-13(19)16-15(17-14(12)20)18-10-7-4-5-8-11-18/h12H,2-11H2,1H3,(H,16,17,19,20) |
InChI Key |
YHRMDJVWAQQWNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(=O)NC(=NC1=O)N2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















